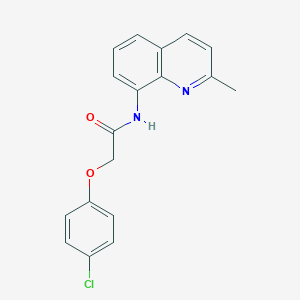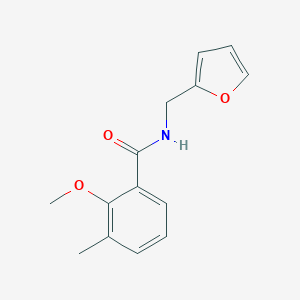
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces oxidative stress. Physiologically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide and its potential toxicity at high doses.
In conclusion, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide as a therapeutic agent.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenol with 2-methyl-8-quinolinecarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinecarboxylic acid with 4-chlorophenacyl bromide in the presence of triethylamine, followed by acetylation with acetic anhydride. Both methods have been reported to yield high purity 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces inflammation in animal models of arthritis. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22) |
Clé InChI |
ZGXIOPPYBHFAFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)